molecular formula C25H25Cl2NO5 B11648812 Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11648812
M. Wt: 490.4 g/mol
InChI Key: VDIRFPCACJJHEU-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to ensure high efficiency and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or catalytic processes may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels in the case of its medicinal applications. By binding to these channels, it can modulate calcium ion flow, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

Compared to these similar compounds, 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may offer unique advantages in terms of its specific binding affinity, pharmacokinetics, or chemical stability. Further research is needed to fully elucidate its unique properties and potential benefits.

Properties

Molecular Formula

C25H25Cl2NO5

Molecular Weight

490.4 g/mol

IUPAC Name

diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25Cl2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3

InChI Key

VDIRFPCACJJHEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC

Origin of Product

United States

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